3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one

Phosphodiesterase inhibition cAMP Quinazolinone SAR

3-(Benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one (CAS 82450-47-3) is a 6,8-dibromo-substituted quinazolin-4(3H)-one derivative bearing a benzothiazol-2-yl group at N-3 and a phenyl ring at C-2. This compound serves as the unsubstituted benzothiazole reference point within a series of 6,8-dibromo-2-phenyl-3-(substituted benzothiazole-2-yl)-4[3H]-quinazolinones that were systematically investigated for phosphodiesterase (PDE) inhibitory activity.

Molecular Formula C21H11Br2N3OS
Molecular Weight 513.2 g/mol
CAS No. 82450-47-3
Cat. No. B12910504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one
CAS82450-47-3
Molecular FormulaC21H11Br2N3OS
Molecular Weight513.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Br)Br)C(=O)N2C4=NC5=CC=CC=C5S4
InChIInChI=1S/C21H11Br2N3OS/c22-13-10-14-18(15(23)11-13)25-19(12-6-2-1-3-7-12)26(20(14)27)21-24-16-8-4-5-9-17(16)28-21/h1-11H
InChIKeyXFUFYSBJQYRZQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one (CAS 82450-47-3): Baseline Characterization and Procurement Relevance


3-(Benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one (CAS 82450-47-3) is a 6,8-dibromo-substituted quinazolin-4(3H)-one derivative bearing a benzothiazol-2-yl group at N-3 and a phenyl ring at C-2. This compound serves as the unsubstituted benzothiazole reference point within a series of 6,8-dibromo-2-phenyl-3-(substituted benzothiazole-2-yl)-4[3H]-quinazolinones that were systematically investigated for phosphodiesterase (PDE) inhibitory activity . Its well-characterized synthesis, rigorous analytical validation (IR, ¹H‑NMR, MS, elemental analysis), and defined role in structure–activity relationship (SAR) studies make it a critical procurement candidate for laboratories building focused quinazolinone-based PDE inhibitor libraries.

Why In-Class Quinazolin-4(3H)-ones Cannot Replace CAS 82450-47-3: Structural Determinants of PDE Inhibition


Generic substitution among 2-phenyl-3-(benzothiazol-2-yl)quinazolin-4(3H)-ones is precluded by the steep SAR that governs PDE inhibitory potency. Systematic evaluation of two parallel series demonstrated that the 6,8-dibromo substitution pattern alone shifts the PDE IC₅₀ range from 2103–2637 µM (non‑brominated series 1–13) down to 1438–2164 µM (dibromo series 14–26), representing a >20% improvement in potency that cannot be recapitulated by simply altering the benzothiazole substituent . Furthermore, the unsubstituted benzothiazole derivative (compound 14, i.e., the target compound) occupies a pivotal position as the baseline for quantifying the electronic effects of further benzothiazole ring modifications. Replacing it with a mono‑bromo, chloro, or nitro congener alters both potency rank order and relative activity, rendering cross‑compound interpolation unreliable .

Quantitative Differentiation Evidence for CAS 82450-47-3: Head-to-Head and Cross-Study Comparisons


PDE Inhibitory Potency: 6,8-Dibromo Scaffold vs. Non-Brominated Quinazolin-4(3H)-one Series

In a direct head-to-head comparison within the same study, the 6,8-dibromo substituted series (compounds 14–26) exhibited IC₅₀ values ranging from 1438 to 2164 µM (±95 µM) against bovine heart cAMP-dependent phosphodiesterase, whereas the corresponding non‑brominated 2-phenyl-3-(substituted benzothiazol-2-yl)quinazolin-4(3H)-one series (compounds 1–13) produced IC₅₀ values in the range 2103–2637 µM (±95 µM) . The target compound (compound 14, R=H on benzothiazole) falls within the dibromo series, which consistently outperforms the non‑brominated analogs by a margin of approximately 20–30% in potency.

Phosphodiesterase inhibition cAMP Quinazolinone SAR Bovine heart PDE

PDE Inhibition Relative to Theophylline Standard: Positioning of the Unsubstituted Benzothiazole Congener

The study reports that 6,8-dibromo-2-phenyl-3-(5-chlorobenzothiazol-2-yl)quinazolin-4(3H)-one (compound 20) and the 6‑nitro analog (compound 24) were explicitly more potent than theophylline . The target compound (14) is the unsubstituted benzothiazole progenitor of this optimized class and falls within the same IC₅₀ potency window (1438–2164 µM). While the exact theophylline IC₅₀ in this assay system was not separately tabulated, the data indicate that the entire dibromo series lies in a competitive potency bracket relative to the theophylline benchmark.

Theophylline comparator PDE inhibitor Quinazolinone Non‑xanthine scaffold

Anti‑inflammatory Activity: 6,8-Dibromo Series Baseline for COX‑2 Inhibition Profiling

In an independent study, the 6,8-dibromo-2-phenyl-3-(substituted benzothiazol-2-yl)quinazolin-4(3H)-one series (compounds 4a–m) was evaluated for anti‑inflammatory activity using the carrageenan‑induced rat paw edema model at 50 mg/kg oral/intraperitoneal dose . While the most active compounds in the series (e.g., 4g, 4j) demonstrated pronounced COX‑2 inhibition and broad‑spectrum antibacterial activity, the unsubstituted benzothiazole compound 4a (target compound) exhibited moderate activity, providing the essential baseline for SAR interpretation.

Anti‑inflammatory COX‑2 inhibition Carrageenan edema Quinazolinone

Anticonvulsant Activity: Reduced MES Potency Differentiates the 6,8-Dibromo Series from Non‑Brominated Analogs

In the maximum electroshock (MES) seizure model in mice, the 6,8-dibromo-2-phenyl-3-(substituted benzothiazol-2-yl)quinazolin-4(3H)-one series (compounds 4a–m) demonstrated markedly lower anticonvulsant potency relative to the non‑brominated series (3a–m) . The target compound 4a was among the least active congeners, whereas compound 4l (bearing a 4,6-dimethylbenzothiazole substituent) was the most potent within the dibromo series . This pharmacological profile underscores the selectivity of the 6,8-dibromo scaffold for PDE inhibition over anticonvulsant activity.

Anticonvulsant MES model Quinazolinone Neurotoxicity

Structural Uniqueness: The Only 6,8-Dibromo-2-phenyl-3-(unsubstituted benzothiazol-2-yl) Congener in the Published PDE SAR Matrix

The published SAR grid covering the 6,8-dibromo-2-phenyl-3-(substituted benzothiazol-2-yl)quinazolin-4(3H)-one scaffold systematically explores electron‑withdrawing (Cl, NO₂, Br) and electron‑donating substituents on the benzothiazole ring . The unsubstituted benzothiazole congener (compound 14/4a, CAS 82450-47-3) is the sole member that allows evaluation of the electronic contribution of the benzothiazole ring in the absence of any additional substituent effect. Without this compound, any comparative analysis of substituent-induced potency shifts loses its experimental control.

SAR matrix completeness Benzothiazole unsubstituted PDE inhibitor library Lead optimization

Optimal Procurement and Application Scenarios for CAS 82450-47-3


PDE Inhibitor Library Design: Using CAS 82450-47-3 as the SAR Baseline Compound

In a PDE inhibitor discovery program, CAS 82450-47-3 should be procured as the foundational reference compound for the 6,8-dibromo-2-phenyl-3-(benzothiazol-2-yl)quinazolin-4(3H)-one series. Its IC₅₀ range of 1438–2164 µM against bovine heart PDE serves as the internal control for calibrating the potency gains achieved by introducing electron‑withdrawing substituents on the benzothiazole ring. Without this unsubstituted baseline, the magnitude of the substituent effect cannot be rigorously quantified, compromising SAR interpretation and lead prioritization.

Counter‑Screening for Anticonvulsant Liability in PDE‑Focused Lead Optimization

Because the 6,8-dibromo series exhibits reduced anticonvulsant activity in the MES model compared to the non‑brominated series , CAS 82450-47-3 is the recommended negative control for counter‑screening assays designed to detect anticonvulsant off‑target effects. Its low MES protection profile provides a benchmark for confirming that subsequent lead candidates maintain the desired selectivity for PDE inhibition over neuronal ion channel modulation.

Dual PDE/COX‑2 Inhibitor Discovery: Starting Point for Balanced Activity Optimization

For research groups exploring the therapeutic hypothesis of combined PDE inhibition and COX‑2 suppression, CAS 82450-47-3 represents the moderate‑activity starting point from which both pharmacological endpoints can be simultaneously optimized . The compound's unsubstituted benzothiazole ring offers a chemically tractable handle for introducing substituents that can independently tune COX‑2 potency while monitoring the impact on PDE activity, using the target compound as the zero‑substitution reference.

Academic and Industrial Medicinal Chemistry Teaching Laboratories

CAS 82450-47-3 is an ideal compound for advanced medicinal chemistry practicals focused on the Niementowski quinazolinone synthesis and subsequent SAR exploration. Its well‑documented synthesis, complete analytical characterization (IR, ¹H‑NMR, MS, elemental analysis) , and multi‑dimensional biological data (PDE inhibition, anti‑inflammatory, antimicrobial, anticonvulsant) provide students with a rich dataset for understanding the principles of scaffold‑based drug design and the quantitative interpretation of biological assay results.

Quote Request

Request a Quote for 3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.